Cenicriviroc Sulfone-d9
Description
Cenicriviroc Sulfone-d9 is a deuterated analog of cenicriviroc sulfone, a metabolite of the dual C-C chemokine receptor (CCR)2 and CCR5 antagonist cenicriviroc. The sulfone metabolite is likely formed via hepatic oxidation, and its deuterated form (-d9) is typically employed in pharmacokinetic studies as a stable isotope-labeled internal standard to enhance analytical precision in mass spectrometry .
Cenicriviroc itself exhibits potent anti-inflammatory and anti-fibrotic effects by blocking CCR2 and CCR5 receptors, which are implicated in macrophage recruitment, immune cell activation, and fibrosis progression . The deuterated sulfone variant may offer improved metabolic stability due to the kinetic isotope effect, though clinical data specific to this compound remain undisclosed .
Properties
Molecular Formula |
C₄₁H₄₃D₉N₄O₅S |
|---|---|
Molecular Weight |
722 |
Synonyms |
8-[4-(2-Butoxyethoxy)phenyl]-1,2,3,4-tetrahydro-1-(2-methylpropyl)-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulfonyl]phenyl]-1-benzazocine-5-carboxamide-d9; _x000B_8-[4-(2-Butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[(1-propyl-1H-imidazol-5-yl)methyl]sulfonyl]phe |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Efficacy in HIV : Cenicriviroc and maraviroc show comparable EC50 values (0.03–0.98 nM vs. similar range) against R5-tropic HIV-2, but cenicriviroc’s dual receptor blockade may offer broader anti-inflammatory benefits .
- Fibrosis Reduction : In the CENTAUR trial, cenicriviroc significantly improved liver fibrosis in NASH patients (27% vs. 11% placebo; p < 0.01), whereas maraviroc lacks fibrosis-specific data .
- Neuropathic Pain : Cenicriviroc outperforms selective antagonists (e.g., maraviroc) in preclinical models by simultaneously inhibiting CCR2/CCR5, reducing glial activation, and enhancing opioid analgesia .
Clinical and Preclinical Outcomes
| Parameter | Cenicriviroc | Maraviroc | PF-04634817 |
|---|---|---|---|
| NASH Fibrosis | 27% improvement (CENTAUR) | No data | No data |
| HIV EC50 (nM) | 0.03–0.98 (R5-tropic) | Similar to cenicriviroc | Not applicable |
| Neuropathic Pain | Reduces hypersensitivity | Limited evidence | No data |
| Safety Profile | Well-tolerated | Risk of hepatotoxicity | Under evaluation |
Notable Contrasts:
- Dual vs. Single Receptor Blockade : Cenicriviroc’s dual CCR2/CCR5 inhibition provides broader anti-fibrotic and anti-inflammatory effects compared to maraviroc’s CCR5-selective action .
- Therapeutic Versatility : While maraviroc is repurposed for cardiovascular risk reduction and cognitive improvement in HIV, cenicriviroc’s applications span NASH, HIV, and neuropathic pain .
- Deuterated Analog: this compound is distinct in its analytical utility, lacking therapeutic data but offering enhanced stability for pharmacokinetic studies compared to non-deuterated forms .
Q & A
Q. What is the pharmacological mechanism of Cenicriviroc Sulfone-d9 in targeting liver fibrosis pathways, and how does this inform experimental design?
this compound, a deuterated metabolite of the dual CCR2/CCR5 antagonist Cenicriviroc, inhibits chemokine-mediated inflammatory pathways implicated in hepatic fibrosis. Researchers should design in vitro assays to quantify receptor binding affinity (e.g., using radioligand displacement assays) and validate downstream effects on profibrotic cytokines (e.g., TGF-β, IL-13) via ELISA or multiplex platforms. In vivo models (e.g., murine NAFLD/NASH models) must include histopathological grading of fibrosis (e.g., METAVIR scoring) and collagen deposition assays (e.g., Sirius Red staining) to correlate mechanistic data with functional outcomes .
Q. What experimental models are recommended for initial efficacy testing of this compound in fibrosis research?
Prioritize translational models such as:
- Diet-induced rodent models (e.g., high-fat/choline-deficient diets for NAFLD/NASH).
- Genetic models (e.g., ob/ob or db/db mice with superimposed fibrosis).
- Human precision-cut liver slices (PCLS) to assess compound effects on human tissue. Ensure dose-response studies include pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and toxicity endpoints (e.g., ALT/AST levels) .
Q. How does the CENTAUR study design inform current best practices for clinical trial endpoints in NAFLD fibrosis research?
The CENTAUR trial (NCT02217475) used histopathological endpoints (e.g., ≥1-stage fibrosis improvement without worsening NASH) and non-invasive biomarkers (e.g., PRO-C3, ELF score). Researchers should adopt similar dual endpoints in preclinical-to-clinical translation, emphasizing longitudinal sampling and blinded central pathology review to minimize bias .
Advanced Research Questions
Q. How can researchers optimize experimental parameters for this compound’s dual CCR2/CCR5 inhibition in complex disease models?
- Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing intervals, accounting for deuterium’s metabolic stabilization effects.
- Combination Therapy : Pair with antifibrotic agents (e.g., FXR agonists) and assess synergy via factorial ANOVA designs.
- Temporal Analysis : Stagger treatment initiation relative to disease progression phases (e.g., early inflammation vs. established fibrosis) to identify therapeutic windows .
Q. What methodological approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Multi-Omics Integration : Combine transcriptomics (e.g., RNA-seq of hepatic stellate cells) with proteomics (e.g., ECM remodeling markers) to reconcile mechanistic discrepancies.
- Microphysiological Systems : Use 3D liver-on-a-chip models to mimic human pathophysiology and validate target engagement under flow conditions.
- Meta-Analysis : Pool data from heterogenous studies (e.g., differing dosing regimens or fibrosis scoring systems) using random-effects models to identify confounding variables .
Q. What strategies enhance mechanistic understanding of this compound’s antifibrotic effects in non-hepatic tissues (e.g., renal or pulmonary fibrosis)?
- Comparative Transcriptomics : Analyze tissue-specific chemokine receptor expression (e.g., CCR2 in renal macrophages vs. hepatic Kupffer cells) via single-cell RNA sequencing.
- Cross-Disease Models : Test efficacy in bleomycin-induced pulmonary fibrosis or unilateral ureteral obstruction (UUO) models, with endpoint comparisons to liver studies.
- Biomarker Panels : Develop tissue-agnostic biomarkers (e.g., circulating fibrocytes, galectin-3) to track systemic antifibrotic activity .
Data Contradiction & Validation
Q. How should researchers address conflicting results in this compound’s efficacy across preclinical studies?
- Methodological Audit : Compare study designs for variability in endpoints (e.g., fibrosis staging criteria), animal husbandry (e.g., diet composition), or compound purity (e.g., deuterium enrichment verification via mass spectrometry).
- Replication Studies : Use standardized protocols (e.g., NIH rigor guidelines) to replicate key findings in independent labs.
- Negative Result Reporting : Publish null outcomes with detailed methodological transparency to mitigate publication bias .
Q. What validation frameworks ensure robustness in this compound’s preclinical data for regulatory submission?
- ICH Guidelines : Align with Q2(R1) for analytical method validation (e.g., HPLC purity assays).
- FDA Animal Rule : For diseases without clinical surrogates, use two animal species with dose-ranging and biomarker concordance.
- Preclinical Consortia : Collaborate with multi-institutional groups (e.g., LITMUS consortium for NAFLD) to harmonize data collection .
Future Directions
Q. What emerging technologies could refine this compound’s therapeutic profile?
- AI-Driven Drug Repurposing : Use neural networks to predict off-target effects or synergistic combinations.
- Spatial Transcriptomics : Map CCR2/CCR5 expression gradients in fibrotic niches (e.g., portal triads).
- Deuterium Tracking : Employ isotope tracing (e.g., DESI-MS) to quantify metabolic stability in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
